Nordoxepin's Enhanced Potency and Selectivity for Norepinephrine Reuptake Inhibition vs. Doxepin
Nordoxepin is a much more potent and selective inhibitor of the norepinephrine transporter (NET) compared to its parent drug doxepin. While doxepin inhibits both serotonin (SERT) and norepinephrine (NET) transporters, nordoxepin displays a significant shift in selectivity toward NET [1]. Doxepin exhibits Kd values of 68 nM for SERT and 29.5 nM for NET [2]. In contrast, as a class, the demethylated variants of tertiary amine TCAs like doxepin are characterized as 'much more potent inhibitors of norepinephrine reuptake, less potent inhibitors of serotonin reuptake, and less potent in their antiadrenergic, antihistamine, and anticholinergic activities' [3].
| Evidence Dimension | Inhibition potency for monoamine transporters |
|---|---|
| Target Compound Data | Significantly enhanced potency and selectivity for norepinephrine reuptake inhibition compared to parent compound; reduced potency for serotonin reuptake, antihistamine, and anticholinergic effects [3]. |
| Comparator Or Baseline | Doxepin (parent compound): Kd = 68 nM (SERT); Kd = 29.5 nM (NET); Ki = 1.23 nM (H1 receptor) [2]. |
| Quantified Difference | Qualitative shift: Enhanced noradrenergic selectivity, with reduced off-target interactions (serotonergic, histaminergic, cholinergic) [3]. |
| Conditions | In vitro binding assays on human monoamine transporters and receptor subtypes. |
Why This Matters
This differential target engagement profile is critical for researchers studying noradrenergic pathways without confounding effects from other monoamine systems, enabling more precise mechanistic investigations.
- [1] DBpedia. Nordoxepin. View Source
- [2] Tatsumi M, et al. Pharmacological profile of antidepressants and related compounds at human monoamine transporters. Eur J Pharmacol. 1997;340(2-3):249-258. View Source
- [3] EPFL GraphSearch. Nordoxepin Concept Page. View Source
